molecular formula C27H23FN2O5 B2371192 ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate CAS No. 1005271-50-0

ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate

Cat. No.: B2371192
CAS No.: 1005271-50-0
M. Wt: 474.488
InChI Key: BWFLKAYZLZOWIC-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a heterocyclic compound featuring a pyrrolo[3,4-d]isoxazole core fused with a tetrahydrofuran-like ring system. Key structural elements include:

  • Core: A tetrahydro-2H-pyrrolo[3,4-d]isoxazole scaffold with ketone groups at positions 4 and 4.
  • Substituents:
    • A 4-fluorophenyl group at position 2.
    • An o-tolyl (2-methylphenyl) group at position 2.
    • An ethyl benzoate moiety at position 3.

This compound shares structural homology with acetylcholinesterase inhibitors, such as derivatives of 4,6-dioxo-pyrrolo[3,4-d]isoxazole benzoic acid . The ethyl ester group may enhance bioavailability compared to carboxylic acid analogs, acting as a prodrug .

Properties

IUPAC Name

ethyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-3-34-27(33)18-10-14-20(15-11-18)29-25(31)22-23(17-8-12-19(28)13-9-17)30(35-24(22)26(29)32)21-7-5-4-6-16(21)2/h4-15,22-24H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFLKAYZLZOWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate (CAS Number: 1005271-50-0) is a complex organic compound that exhibits significant biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic modalities.

Chemical Structure and Properties

The compound has a molecular formula of C27H23FN2O5C_{27}H_{23}FN_2O_5 and a molecular weight of 474.5 g/mol. Its structure includes an isoxazole ring, which is known for various biological activities, including anticancer and anti-inflammatory properties. The presence of fluorine and tolyl groups further enhances its potential efficacy and selectivity in biological systems.

Anticancer Activity

Research indicates that derivatives containing isoxazole or isoxazoline structures exhibit notable anticancer properties. For instance, studies have demonstrated that compounds with similar frameworks can induce apoptosis in cancer cell lines such as MCF-7 and HT1080, with IC50 values ranging from 9.02 µM to 16.1 µM for various derivatives . The mechanism often involves cell cycle arrest and activation of apoptotic pathways.

Table 1: Anticancer Activity of Isoxazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
16aHT108016.1Apoptosis induction
16bMCF-710.72Cell cycle arrest
16cMDA-MB-2319.02Caspase activation

Anti-inflammatory Properties

Compounds with isoxazole moieties are also recognized for their anti-inflammatory effects. For example, certain derivatives have shown selective inhibition of COX-II enzymes, which are implicated in inflammatory processes. In a comparative study, some compounds demonstrated IC50 values significantly lower than traditional anti-inflammatory drugs like Rofecoxib .

Table 2: COX-II Inhibition Potency

CompoundIC50 (µM)Comparison DrugIC50 (µM)
PYZ30.011Rofecoxib0.38
PYZ41.33Celecoxib0.4

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by influencing mitochondrial membrane potential and activating caspases.
  • Cell Cycle Arrest : Studies have shown that certain derivatives can halt cell cycle progression at the S and G2/M phases, preventing cancer cell proliferation .
  • Enzyme Inhibition : Selective inhibition of COX-II suggests potential use as an anti-inflammatory agent.

Case Studies

In a recent study focusing on the synthesis and evaluation of isoxazole derivatives, several compounds were tested against various cancer cell lines. The results indicated that modifications to the aromatic system significantly affected cytotoxicity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules, as summarized below:

Structural Analogs with Pyrrolo-Isoxazole Cores
Compound Name Core Structure Substituents Key Features
Ethyl 4-[3-(4-ethoxyphenyl)-6-oxo-4-[4-(propan-2-yl)phenyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate Pyrrolo[3,4-c]pyrazole 4-Ethoxyphenyl (position 3), isopropylphenyl (position 4) Pyrazole core instead of isoxazole; reduced planarity due to ethoxy group.
Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate Pyrrolo[3,4-d]isoxazole 3-Trifluoromethylphenyl (position 5) Electron-withdrawing CF₃ group enhances metabolic stability.
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazine-phenethyl-benzoate Pyridazine (heterocycle), phenethyl linker Flexible linker improves solubility; pyridazine enhances π-π interactions.

Key Observations :

  • Substituent Effects : The 4-fluorophenyl and o-tolyl groups provide steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Electron-Withdrawing Groups : The CF₃ group in increases metabolic stability, whereas the 4-fluoro group in the target compound balances lipophilicity and polarity .

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